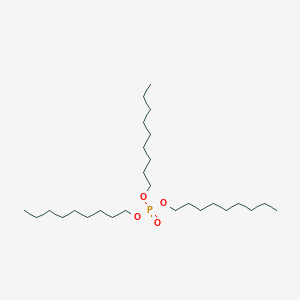
2-Quinoxalinecarboxylic acid
Overview
Description
. It is a naturally occurring steroid hormone produced in the adrenal cortex and is involved in various physiological processes.
Mechanism of Action
Target of Action
2-Quinoxalinecarboxylic acid, also known as quinoline-2-carboxylic acid , primarily targets the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . These are key components of the citric acid cycle, a crucial metabolic pathway in cells.
Mode of Action
The compound interacts with its targets by inhibiting their oxidation . This interaction can lead to changes in the metabolic processes within the cell, potentially disrupting energy production and other biochemical reactions.
Biochemical Pathways
By inhibiting the oxidation of key components in the citric acid cycle, this compound can affect this pathway and its downstream effects . The citric acid cycle is essential for the production of ATP, the main energy currency of the cell. Disruption of this cycle can therefore have significant effects on cellular metabolism.
Result of Action
Its ability to inhibit the oxidation of key components in the citric acid cycle suggests that it could disrupt cellular metabolism . This could potentially lead to a variety of effects, depending on the specific cell type and context.
Preparation Methods
Synthetic Routes and Reaction Conditions: Corticosterone can be synthesized through several chemical routes. One common method involves the use of plant steroids such as diosgenin, ergosterol, and stigmasterol as starting materials. These compounds undergo a series of chemical reactions, including oxidation and reduction, to produce corticosterone .
Industrial Production Methods: Industrial production of corticosterone often involves the extraction of the hormone from animal adrenal glands, followed by purification processes. Advances in biotechnology have also enabled the production of corticosterone through microbial fermentation and enzymatic conversion of precursor steroids .
Chemical Reactions Analysis
Types of Reactions: Corticosterone undergoes various chemical reactions, including:
Oxidation: Corticosterone can be oxidized to form 11-dehydrocorticosterone.
Reduction: It can be reduced to form 11β-hydroxyprogesterone.
Substitution: Corticosterone can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products:
Oxidation: 11-dehydrocorticosterone
Reduction: 11β-hydroxyprogesterone
Substitution: Various corticosterone derivatives with altered biological activities
Scientific Research Applications
Corticosterone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry and for studying steroid biosynthesis pathways.
Biology: Investigated for its role in stress response and energy regulation in animals.
Medicine: Studied for its potential therapeutic effects in treating adrenal insufficiency and inflammatory conditions.
Industry: Used in the production of steroid-based pharmaceuticals and as a biomarker for stress in animal studies
Comparison with Similar Compounds
Cortisone: Another adrenocortical steroid with similar anti-inflammatory properties.
Hydrocortisone: A closely related compound with potent glucocorticoid activity.
11-dehydrocorticosterone: An oxidized form of corticosterone with distinct biological activities
Uniqueness: Corticosterone is unique in its dual role as both a glucocorticoid and a mineralocorticoid, making it essential for maintaining energy balance, immune function, and stress response. Its specific binding affinities and regulatory effects distinguish it from other similar steroids .
Properties
IUPAC Name |
quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZGXILYFKSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236688 | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879-65-2 | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinoxalinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-QUINOXALINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5OE8SN42M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















